An In-depth Technical Guide to (R)-2-Amino-2-(4-nitrophenyl)acetic Acid: A Chiral Keystone for Advanced Synthesis
An In-depth Technical Guide to (R)-2-Amino-2-(4-nitrophenyl)acetic Acid: A Chiral Keystone for Advanced Synthesis
Introduction
(R)-2-Amino-2-(4-nitrophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a stereogenic center at the α-carbon, which is substituted with an amino group, a carboxylic acid, and a 4-nitrophenyl moiety. The precise three-dimensional arrangement of these functional groups makes the enantiomerically pure (R)-form an invaluable precursor for the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their stereochemistry; consequently, access to enantiopure synthons like (R)-2-Amino-2-(4-nitrophenyl)acetic acid is a critical requirement for developing safer and more effective therapeutics.[1][2] The presence of the nitro group also offers a versatile chemical handle for further synthetic transformations, enhancing its utility.[3][4]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, chiral resolution, and key applications of (R)-2-Amino-2-(4-nitrophenyl)acetic acid, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
The defining characteristic of this molecule is its chirality. While many properties are shared with its racemate and (S)-enantiomer, specific identifiers and optical activity are unique. The CAS number 5407-25-0 is most frequently assigned to the racemic mixture but is often used in supplier catalogs to refer to the individual enantiomers as well.[5][6]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2R)-2-amino-2-(4-nitrophenyl)acetic acid | [5] |
| Common Names | (R)-p-Nitrophenylglycine, D-4-Nitrophenylglycine | - |
| CAS Number | 5407-25-0 (Primarily for racemic mixture) | [5][6] |
| Molecular Formula | C₈H₈N₂O₄ | [5] |
| Molecular Weight | 196.16 g/mol | [5] |
| Appearance | Typically an off-white to yellow or pale brown solid | [3] |
| Melting Point | Specific data for the (R)-enantiomer is not readily available in the cited literature. The related compound 4-Nitrophenylacetic acid melts at 153-156°C.[7] Melting points of pure enantiomers often differ from their racemic mixtures. | - |
| Solubility | Expected to be soluble in aqueous acidic and basic solutions. | [1] |
| Specific Optical Rotation ([α]D) | Data not specified in the reviewed sources. As the (R)-enantiomer, it is expected to be levorotatory (a negative rotation value), but this requires experimental verification. | - |
Synthesis and Chiral Resolution: A Two-Stage Approach
The industrial production of enantiomerically pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid is most commonly achieved through a robust, two-stage process: the initial synthesis of the racemic compound followed by a highly specific chiral resolution step.[8] Direct asymmetric synthesis is also possible but often relies on more complex catalysts and conditions.[9]
Stage 1: Synthesis of Racemic (±)-2-Amino-2-(4-nitrophenyl)acetic Acid
A foundational and reliable method for preparing the racemic amino acid is the Strecker synthesis. This classical approach builds the amino acid scaffold from an aldehyde in a one-pot reaction.
Causality of the Strecker Synthesis:
-
Iminium Ion Formation: 4-Nitrobenzaldehyde reacts with an ammonia source (like ammonium chloride) to form a Schiff base, which is protonated to an electrophilic iminium ion.
-
Nucleophilic Attack: A cyanide salt (e.g., sodium cyanide) acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile intermediate. This step creates the new carbon-carbon bond and introduces the nitrogen atom at the α-position.
-
Hydrolysis: The nitrile group of the α-aminonitrile is then subjected to vigorous acid-catalyzed hydrolysis. This two-step process first converts the nitrile to a primary amide and subsequently to the desired carboxylic acid, yielding the final racemic product.
Representative Experimental Protocol (Strecker Synthesis):
-
Reaction Setup: In a glass-lined reactor, charge 4-nitrobenzaldehyde and a suitable solvent such as a methanol/water mixture. Cool the mixture to 0-5°C.
-
Amine and Cyanide Addition: Add a solution of ammonium chloride in water, followed by the slow, subsurface addition of a sodium cyanide solution in water. The temperature must be carefully maintained below 10°C during this exothermic addition to prevent side reactions.
-
Aminonitrile Formation: Stir the resulting slurry at a controlled temperature (e.g., 10-15°C) for several hours to ensure complete formation of the α-aminonitrile intermediate.
-
Hydrolysis: Slowly add concentrated hydrochloric acid to the reaction mixture, managing the exotherm. Heat the mixture to reflux (approx. 80-90°C) and maintain for an extended period (e.g., 12 hours) to drive the complete hydrolysis of the nitrile to the carboxylic acid.
-
Isolation: Cool the reaction mixture. The racemic 2-amino-2-(4-nitrophenyl)acetic acid will precipitate. Isolate the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Stage 2: Chiral Resolution via Diastereomeric Salt Formation
With the racemate in hand, the critical step is to separate the two enantiomers. The most established industrial method is resolution by the formation of diastereomeric salts.[8][10] This technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.
Principle of Resolution: The racemic amino acid, which is amphoteric, is reacted with an enantiomerically pure chiral resolving agent (either a chiral acid or a chiral base).[8] This reaction forms a pair of diastereomeric salts: [(R)-Acid·(chiral)-Base] and [(S)-Acid·(chiral)-Base]. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor.[7][10]
Generalized Resolution Protocol:
-
Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent (e.g., methanol, ethanol, or water). In a separate vessel, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Add the resolving agent solution to the amino acid solution. Allow the mixture to cool slowly and undisturbed. The less soluble diastereomeric salt will preferentially crystallize. The rate of cooling is a critical parameter that influences crystal size and purity.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify or basify the solution to break the salt bond. For example, if a chiral acid was used as the resolving agent, adding a base will precipitate the desired amino acid enantiomer, leaving the resolving agent in solution.
-
Final Purification: Filter the pure enantiomer, wash with water, and dry. The enantiomeric purity should be confirmed by chiral HPLC or polarimetry.
Caption: Workflow for the synthesis and resolution of (R)-2-Amino-2-(4-nitrophenyl)acetic acid.
Applications in Drug Development and Advanced Synthesis
The paramount application of (R)-2-Amino-2-(4-nitrophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. The stereochemistry of drug molecules is fundamental to their pharmacological activity, as biological targets like enzymes and receptors are themselves chiral. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1][11]
The 4-nitrophenyl motif is a key structural component in several important pharmaceuticals. For instance, the broad-spectrum antibiotic Chloramphenicol features a D-threo-(−)-1-(4'-nitrophenyl)-2-dichloroacetamido-1,3-propanediol backbone. The synthesis of chloramphenicol and its derivatives relies on starting materials containing the p-nitrophenyl group.[4] (R)-2-Amino-2-(4-nitrophenyl)acetic acid serves as a highly valuable starting material for generating novel analogs of such drugs, where the specific (R)-stereochemistry at the α-carbon can be used to control the stereochemistry of subsequent transformations and the final product.
Furthermore, the nitro group itself is a versatile functional group. It can be:
-
Reduced to an amine, providing a site for amide bond formation or further functionalization. This is a common strategy in constructing complex heterocyclic systems.[3]
-
Used as an electron-withdrawing group to activate the phenyl ring for nucleophilic aromatic substitution reactions.
This dual functionality—a defined stereocenter and a modifiable aromatic system—makes it a powerful tool for building molecular complexity in a controlled and predictable manner, essential for modern drug discovery programs.[12]
Safety and Handling
(R)-2-Amino-2-(4-nitrophenyl)acetic acid and its racemic form are classified as hazardous chemicals. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: Based on data for the racemic mixture, the compound is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[1]
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
For complete safety information, consult the latest Safety Data Sheet (SDS) from your supplier.
References
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PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Wikipedia. (2023, May 22). (2-Nitrophenyl)acetic acid. Retrieved March 7, 2024, from [Link]
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Wikipedia. (2023, December 29). Chiral resolution. Retrieved March 7, 2024, from [Link]
- Brenna, E., et al. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. European Journal of Organic Chemistry, 2014(23), 5038-5044.
- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
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PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
- Garcia-Muelas, R., et al. (2019). Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene in.
- Google Patents. (n.d.). Process for the optical resolution of DL-p-hydroxy-phenylglycine.
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University of Strathclyde. (n.d.). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Retrieved March 7, 2024, from [Link]
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PubMed. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Retrieved March 7, 2024, from [Link]
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Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved March 7, 2024, from [Link]
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